molecular formula C5H2F3NO3 B1453851 3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid CAS No. 251912-75-1

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1453851
CAS RN: 251912-75-1
M. Wt: 181.07 g/mol
InChI Key: XJNNIVRCBNOKLS-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . They are thought to enhance the biological activities of various compounds .


Synthesis Analysis

While specific synthesis methods for “3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid” were not found, trifluoromethylpyridines, which share some structural similarities, are often synthesized for use in agrochemicals and pharmaceuticals . Various methods of synthesizing these compounds have been reported .

Scientific Research Applications

Synthesis of Amino Acids and Macrolides

Oxazoles, including 3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid, serve as precursors or intermediates in the synthesis of various amino acids and macrolides. For example, oxazoles can be photooxygenated to form activated carboxylates, which are used in the synthesis of macrolides such as recifeiolide and curvularin. This showcases the potential of oxazoles in complex natural product synthesis (Wasserman et al., 1981).

Heteroaromatic Amino Acid Synthesis

The compound and its derivatives are utilized in the synthesis of α-trifluoromethyl-substituted aromatic and heteroaromatic amino acids, indicating their role in developing novel amino acids with potential pharmaceutical applications (Burger et al., 2006).

Development of Triazole-Based Scaffolds

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid and its derivatives have been involved in the synthesis of triazole-based scaffolds, important for creating peptidomimetics and biologically active compounds. This application highlights the compound's versatility in synthesizing complex molecules with potential biological activities (Ferrini et al., 2015).

Synthesis of Poly-Substituted Triazolo[1,5-a]pyrimidine

The compound has been used in reactions with acrylonitrile derivatives and various 1,3-dicarbonyl compounds for synthesizing poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives. This application underscores the compound's role in developing novel heterocyclic compounds with potential utility in various fields, including medicinal chemistry (Zohdi, 1997).

Antimicrobial Activity

Derivatives of 3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid have been synthesized and tested for their antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobials (Holla et al., 2005).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. A safety data sheet for a similar compound, “Fluoro-3-(trifluoromethyl)phenylboronic acid”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNNIVRCBNOKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid

CAS RN

251912-75-1
Record name 3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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